5-ethyl-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide
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Overview
Description
5-ethyl-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a thiophene ring, a piperazine ring, and a fluorophenyl group. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions.
Attachment of the Thiophene Ring: The thiophene ring is attached through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the sulfonamide group, converting it to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-ethyl-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-ethyl-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-ethyl-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide
- 5-ethyl-N-(2-(4-(4-bromophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide
- 5-ethyl-N-(2-(4-(4-methylphenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide
Uniqueness
The uniqueness of 5-ethyl-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide lies in the presence of the fluorophenyl group, which can significantly influence its biological activity and pharmacokinetic properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
5-ethyl-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O2S2/c1-2-17-7-8-18(25-17)26(23,24)20-9-10-21-11-13-22(14-12-21)16-5-3-15(19)4-6-16/h3-8,20H,2,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXPSJCSNVRXLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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